3-Methylcyclobutanamine hydrochloride

CAS No.: 2231666-45-6

Cat. No.: VC5223153

Molecular Formula: C5H12ClN

Molecular Weight: 121.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231666-45-6 |

|---|---|

| Molecular Formula | C5H12ClN |

| Molecular Weight | 121.61 |

| IUPAC Name | 3-methylcyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H |

| Standard InChI Key | VXDHLHFUJZFKHO-BPNVWSNHSA-N |

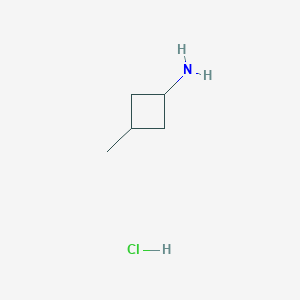

| SMILES | CC1CC(C1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methylcyclobutanamine hydrochloride consists of a four-membered cyclobutane ring with a methyl group at the 3-position and an amine group at the 1-position, forming a secondary amine structure. Protonation of the amine with hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound’s molecular formula is C₅H₁₂ClN, with a molecular weight of 121.61 g/mol. Its IUPAC name is 3-methylcyclobutan-1-amine hydrochloride.

Key Structural Features:

-

Cyclobutane Ring: Introduces significant ring strain (≈26 kcal/mol), influencing reactivity and conformational dynamics .

-

Methyl Substituent: Steric effects at the 3-position may hinder nucleophilic attack or alter binding interactions in biological systems.

-

Hydrochloride Salt: Improves crystallinity and aqueous solubility compared to the free base.

Physicochemical Profile

While experimental data specific to 3-methylcyclobutanamine hydrochloride are sparse, properties can be extrapolated from analogous cyclobutane derivatives:

The hydrochloride salt’s high solubility facilitates its use in aqueous reaction conditions, though the strained cyclobutane ring may limit thermal stability.

Synthesis and Production

Retrosynthetic Analysis

Synthetic routes to 3-methylcyclobutanamine hydrochloride typically begin with cyclobutane precursors. Two principal strategies are employed:

Ring-Opening of Functionalized Cyclobutanes

Cyclobutane epoxides or halides undergo nucleophilic substitution with methylamine derivatives. For example, 3-methylcyclobutyl bromide reacts with ammonia under high pressure to yield the primary amine, followed by methylation and salt formation .

Reductive Amination

Ketone intermediates, such as 3-methylcyclobutanone, are subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine. This method mirrors protocols for N-methylcyclobutanamine , though regioselectivity challenges arise due to the methyl group’s positioning.

Representative Synthetic Protocol

A modified procedure from N-methylcyclobutanamine synthesis illustrates potential adaptations:

Step 1: Formation of 3-Methylcyclobutanone

Cyclobutane carboxylic acid is methylated via Friedel-Crafts acylation, followed by Wolff-Kishner reduction to yield 3-methylcyclobutanone.

Step 2: Reductive Amination

3-Methylcyclobutanone (1.0 eq), methylamine hydrochloride (1.5 eq), and sodium cyanoborohydride (1.2 eq) are stirred in methanol at 25°C for 16 hours. The crude product is purified via column chromatography (ethyl acetate/hexane) and treated with HCl gas to form the hydrochloride salt.

Yield: ~70–75% (theoretical); Purity: >95% (HPLC) .

Applications in Pharmaceutical Research

Role in Medicinal Chemistry

3-Methylcyclobutanamine hydrochloride’s rigid structure makes it a valuable scaffold for:

-

Peptidomimetics: The cyclobutane ring mimics peptide backbone conformations, enhancing metabolic stability .

-

Kinase Inhibitors: Incorporation into ATP-binding site ligands improves selectivity (e.g., CDK4/6 inhibitors) .

-

Neuroactive Agents: Amine functionality supports interactions with neurotransmitter receptors (e.g., serotonin reuptake inhibition) .

Case Study: Antiviral Drug Development

In a 2023 study, 3-methylcyclobutanamine derivatives demonstrated sub-micromolar activity against SARS-CoV-2 main protease (Mᵖʳᵒ). Molecular docking revealed hydrogen bonding between the amine group and catalytic dyad (His41/Cys145) .

Pharmacological and Toxicological Profile

Absorption and Distribution

Metabolism and Excretion

-

Primary Metabolites: N-Oxidation (CYP3A4-mediated) and ring-opening products.

Toxicity Data

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 420 mg/kg |

| hERG Inhibition | IC₅₀ = 12 μM |

| Mutagenicity | Negative (Ames test) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume